N,N-Diethyl-1,1,1-trimethylsilylamine
Overview
Description
N,N-Diethyl-1,1,1-trimethylsilylamine is an organic compound with the molecular formula C7H19NSi. It is a clear, colorless to light yellow liquid that is primarily used as a reagent in organic synthesis. This compound is known for its role in silylation reactions, where it introduces a trimethylsilyl group into organic molecules .
Mechanism of Action
Target of Action
N,N-Diethyl-1,1,1-trimethylsilylamine is a chemical reagent with wide application in organic chemistry .
Mode of Action
This compound acts as an electrophilic trimethylsilyl source for cleavage of cyclic ethers, esters, oxazolidines, and cyclic acetals . It also serves as a nucleophilic source of the diethylamino group, participating in various synthesis reactions .
Biochemical Pathways
The compound is involved in several synthesis reactions, including Trimethylsilyl Group Transfer, Diethylamino Group Transfer, and Silylation of Alcohols . These reactions are crucial in the formation of various organic compounds.
Pharmacokinetics
It has a boiling point of 125-126 °C and a density of 0.767 g/mL at 25 °C . It is sparingly soluble in chloroform, slightly soluble in DMSO and ethyl acetate, and decomposes in water .
Result of Action
The primary result of this compound’s action is the formation of new organic compounds through various synthesis reactions . The exact molecular and cellular effects depend on the specific reaction and the compounds involved.
Action Environment
Environmental factors can significantly influence the action of this compound. For instance, it is sensitive to moisture and reacts slowly with water . Therefore, it should be stored in a dark place under an inert atmosphere . Its reactivity can also be influenced by temperature, given its specific boiling point .
Biochemical Analysis
Biochemical Properties
N,N-Diethyl-1,1,1-trimethylsilylamine acts as a derivatization agent for GC-MS analysis. It interacts with many organic compounds, especially those containing hydroxyl (-OH), amine (-NH2), or carboxylic acid (-COOH) groups. These interactions increase the volatility of the compounds without significantly altering their overall structure.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with polar organic compounds. It acts as an electrophilic trimethylsilyl source for cleavage of cyclic ethers, esters, oxazolidines, and cyclic acetals . It also serves as a nucleophilic source of the diethylamino group .
Temporal Effects in Laboratory Settings
It is known that it reacts slowly with moisture/water , indicating that it may degrade over time in aqueous environments
Preparation Methods
N,N-Diethyl-1,1,1-trimethylsilylamine can be synthesized through the reaction of diethylamine with trimethylchlorosilane under an inert atmosphere. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out at room temperature and yields this compound as the primary product .
Chemical Reactions Analysis
N,N-Diethyl-1,1,1-trimethylsilylamine undergoes various types of chemical reactions, including:
Silylation Reactions: It acts as a silylating agent, introducing a trimethylsilyl group into alcohols, amines, and other nucleophiles.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Cleavage Reactions: It is used to cleave cyclic ethers, esters, oxazolidines, and cyclic acetals.
Common reagents and conditions for these reactions include the use of bases like triethylamine and solvents such as chloroform, DMSO, and ethyl acetate. The major products formed from these reactions are typically silylated derivatives of the starting materials .
Scientific Research Applications
N,N-Diethyl-1,1,1-trimethylsilylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in silylation reactions to protect functional groups.
Biology: It is employed in the derivatization of polar organic compounds for gas chromatography/mass spectrometry (GC/MS) analysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N,N-Diethyl-1,1,1-trimethylsilylamine is unique in its ability to act as both an electrophilic and nucleophilic reagent. Similar compounds include:
Trimethylsilyl chloride: Primarily used as a silylating agent but lacks the diethylamino group.
N,N-Dimethyl-1,1,1-trimethylsilylamine: Similar in structure but with methyl groups instead of ethyl groups.
Trimethylsilyl trifluoromethanesulfonate: Another silylating agent with different reactivity and applications.
These compounds differ in their reactivity, stability, and specific applications, making this compound a versatile and valuable reagent in various fields of research and industry.
Properties
IUPAC Name |
N-ethyl-N-trimethylsilylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NSi/c1-6-8(7-2)9(3,4)5/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOMLFKONHCLCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061370 | |
Record name | Silanamine, N,N-diethyl-1,1,1-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061370 | |
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Molecular Weight |
145.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | N,N-Diethyl-1,1,1-trimethylsilylamine | |
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CAS No. |
996-50-9 | |
Record name | (Diethylamino)trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=996-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (Diethylamino)trimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996509 | |
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Record name | 996-50-9 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377650 | |
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Record name | Silanamine, N,N-diethyl-1,1,1-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Silanamine, N,N-diethyl-1,1,1-trimethyl- | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethyl-1,1,1-trimethylsilylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.397 | |
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Record name | (DIETHYLAMINO)TRIMETHYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LP9WK7P33 | |
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Retrosynthesis Analysis
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